molecular formula C6H10O4 B12538188 5,6-Dihydroxyhexane-2,3-dione CAS No. 142937-57-3

5,6-Dihydroxyhexane-2,3-dione

Cat. No.: B12538188
CAS No.: 142937-57-3
M. Wt: 146.14 g/mol
InChI Key: WLPHOQAEOJPJID-UHFFFAOYSA-N
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Description

5,6-Dihydroxyhexane-2,3-dione is a high-purity organic compound of interest in synthetic and mechanistic chemistry research. This aliphatic molecule features a unique combination of two adjacent hydroxyl groups and a vicinal diketone moiety on a six-carbon chain. This structure suggests potential as a versatile building block or intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems. Its functional groups are typical substrates for oxidation-reduction studies, condensation reactions, and chelation chemistry. In a research context, its mechanism of action in any application would be primarily defined by the reactivity of its carbonyl and hydroxyl groups. The vicinal diketone (2,3-dione) group can act as an electrophile in nucleophilic addition reactions or participate in the formation of chelating complexes with metal ions. The 5,6-diol moiety could be involved in dehydration reactions or serve as a point for further functionalization. Researchers might explore its use in developing novel polymers, where diols and diketones can contribute to chain extension and cross-linking, similar to the applications of other diols like 1,6-hexanediol . Given the documented neurotoxicity of structurally related molecules like 2,5-hexanedione , studies into the toxicological profile of this compound are essential. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroxyhexane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(8)6(10)2-5(9)3-7/h5,7,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPHOQAEOJPJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80770936
Record name 5,6-Dihydroxyhexane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80770936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142937-57-3
Record name 5,6-Dihydroxyhexane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80770936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 5,6 Dihydroxyhexane 2,3 Dione

Strategic Approaches to Diketone Synthesis with Vicinal Diol Functionality

The construction of a molecule like 5,6-dihydroxyhexane-2,3-dione requires careful consideration of the order of functional group introduction and the use of protecting groups to prevent unwanted side reactions. The principal challenge lies in the selective formation of the 2,3-dione in the presence of a diol, or vice versa.

Reduction Coupling Reactions for Hexane (B92381) Diketones

Reductive coupling reactions, particularly those of the pinacol (B44631) coupling type, are a powerful tool for the formation of vicinal diols from two carbonyl compounds. wikipedia.orgsynarchive.comorganic-chemistry.orgntu.edu.sg This reaction proceeds via a radical mechanism, initiated by a one-electron reduction of the carbonyl groups by a reducing agent such as magnesium or samarium(II) iodide. wikipedia.orgresearchgate.net The resulting ketyl radicals then dimerize to form a carbon-carbon bond, yielding a diolate intermediate that is subsequently protonated to give the vicinal diol. wikipedia.orgyoutube.com

While a direct intermolecular pinacol coupling to form the C3-C4 bond of a hexane derivative is conceivable, controlling the cross-coupling of two different carbonyl compounds to achieve the desired unsymmetrical product can be challenging. nih.gov A more plausible, though hypothetical, approach would involve an intramolecular pinacol coupling of a suitably substituted precursor. For instance, a 2,7-dioxooctanedial derivative could undergo an intramolecular reductive coupling to form a cyclic diol, which could then be further elaborated to the target molecule.

Table 1: Illustrative Examples of Pinacol Coupling Reactions

Carbonyl PrecursorReducing AgentProductYield (%)Reference
AcetoneMg/HgPinacol~50% wikipedia.org
BenzaldehydeSmI21,2-Diphenyl-1,2-ethanediol>90% researchgate.net
CyclohexanoneZn-Cu couple1,1'-Bi(cyclohexyl)-1,1'-diol~85%N/A

Oxidation of Polyols or Related Hexane Derivatives

The selective oxidation of polyols is a common strategy for the synthesis of molecules with multiple carbonyl and hydroxyl groups. nih.govresearchgate.netresearchgate.net The challenge in applying this method to the synthesis of this compound lies in achieving the selective oxidation of the hydroxyl groups at the C-2 and C-3 positions of a suitable precursor, such as hexane-1,2,3,5,6-pentol, without affecting the hydroxyl groups at C-5 and C-6.

A variety of oxidizing agents are available, ranging from chromium-based reagents to milder, more selective systems like those based on ruthenium or palladium. researchgate.netuni-muenchen.dewikipedia.org The choice of oxidant and reaction conditions is crucial for achieving the desired chemoselectivity. pitt.edu For instance, a ruthenium catalyst might be employed for the selective oxidation of secondary alcohols in the presence of primary alcohols. nih.gov Protecting the C-5 and C-6 diol as an acetal (B89532) or ketal prior to oxidation could be a viable strategy to ensure that only the C-2 and C-3 hydroxyls are converted to the diketone.

Table 2: Examples of Selective Oxidation of Diols

SubstrateOxidizing Agent/CatalystProductSelectivityReference
1,2-Propanediol[(neocuproine)Pd(OAc)]2(OTf)21-Hydroxy-2-propanoneHigh researchgate.net
Glycerol[(neocuproine)Pd(OAc)]2(OTf)2DihydroxyacetoneHigh stanford.edu
(S,S)-1,2,3,4-Tetrahydroxybutane[(neocuproine)Pd(OAc)]2(OTf)2(S)-ErythruloseHigh researchgate.net

Functionalization of Acetonyl Acetone Derivatives

Acetonylacetone (hexane-2,5-dione) is a versatile starting material for the synthesis of various hexane derivatives. youtube.comacs.org The active methylene (B1212753) groups at the C-3 and C-4 positions can be functionalized through alkylation reactions. acs.orgnih.gov A hypothetical route to this compound could involve the introduction of a protected diol functionality at the C-3 position of acetonylacetone.

This could be achieved by reacting the enolate of acetonylacetone with a suitable electrophile, such as a protected 2-bromoacetaldehyde. Subsequent chemical transformations would then be required to convert the C-5 keto group into a hydroxyl group and to introduce the vicinal diol at the C-5 and C-6 positions, possibly via dihydroxylation of an alkene intermediate. The final step would involve the oxidation of the C-2 hydroxyl group to a ketone to form the 2,3-dione.

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods offer powerful alternatives for the synthesis of complex molecules with high stereoselectivity and under mild reaction conditions. nih.govresearchgate.netacs.orgnih.gov These approaches utilize enzymes to catalyze specific transformations that may be difficult to achieve with conventional chemical methods.

Enzymatic Oxidation Strategies

Enzymatic oxidation, employing alcohol dehydrogenases (ADHs) or oxidases, can be highly selective for specific hydroxyl groups in a polyol. mdpi.comdaneshyari.comfrontiersin.orgacsgcipr.orgresearchgate.netdtu.dkresearchgate.net A hypothetical biocatalytic route to this compound could involve the use of a specific ADH to selectively oxidize the C-2 and C-3 hydroxyl groups of a hexane-1,2,3,5,6-pentol precursor. The high regioselectivity of enzymes could potentially obviate the need for protecting groups. mdpi.comnih.gov

Table 3: Examples of Biocatalytic Oxidation of Alcohols

SubstrateBiocatalyst (Enzyme)ProductSelectivityReference
rac-2-HeptanolADH from Sphingobium yanoikuyae2-HeptanoneNon-enantioselective frontiersin.org
1-PhenylethanolADH from Rhodococcus ruberAcetophenoneHighN/A
GlycerolGlycerol dehydrogenaseDihydroxyacetoneHighN/A
Engineered Biocatalysts for Selective Transformations

Recent advances in protein engineering have made it possible to tailor the substrate specificity and reactivity of enzymes for specific synthetic applications. sciencedaily.comnih.govoup.comacs.orgntnu.noillinois.eduwur.nl Directed evolution and rational design can be used to create biocatalysts with enhanced activity, stability, and selectivity for non-natural substrates. illinois.edu

For the synthesis of this compound, an engineered cytochrome P450 monooxygenase could potentially be developed to catalyze the selective hydroxylation of a hexane-2,3-dione precursor at the C-5 and C-6 positions. sciencedaily.com Alternatively, an alcohol dehydrogenase could be engineered to exhibit high selectivity for the oxidation of the C-2 and C-3 hydroxyls of a polyol precursor. nih.govoup.com The development of such bespoke biocatalysts could provide a highly efficient and environmentally friendly route to this complex molecule. adelaide.edu.au

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "" that adheres to the specific outline provided.

The primary reason is a lack of published research detailing the synthesis of this specific compound, particularly from biomass-derived precursors such as 5-Hydroxymethylfurfural (B1680220) (HMF). The searches did not yield any specific methodologies, precursor designs, or reaction condition optimizations for the synthesis of this compound.

While general enzymatic and catalytic methods for the stereoselective synthesis of related structures like α,β-dihydroxy ketones and the reduction of vicinal diketones exist, there is no specific information available to accurately and thoroughly address the following sections of your outline for this compound:

Optimization of Reaction Conditions and Yield

Stereochemical Control in Synthesis of Dihydroxy Diketones:While general principles for stereochemical control in the synthesis of this class of compounds are known, they cannot be specifically and accurately applied to this compound without a documented synthesis pathway.

Generating content for the requested article would require speculation and the use of information for analogous but distinct compounds, which would violate the instructions for scientific accuracy and strict adherence to the specified topic. Therefore, this request cannot be fulfilled at this time.

Reaction Mechanisms and Reactivity Studies of 5,6 Dihydroxyhexane 2,3 Dione

Fundamental Reaction Pathways

The presence of both oxidizable hydroxyl groups and reducible ketone groups, along with centers susceptible to nucleophilic attack, defines the fundamental reactivity of this compound.

Oxidation Reactions and Product Characterization

The vicinal diol group in 5,6-Dihydroxyhexane-2,3-dione is susceptible to oxidative cleavage. Treatment with oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) would be expected to cleave the C5-C6 bond, yielding two different aldehyde fragments.

Another potential oxidation reaction involves the hydroxyl groups, which are typical targets for oxidation. For instance, the oxidation of diols can yield various products depending on the reagents used. The oxidation of 1,6-hexanediol (B165255) with pyridinium chlorochromate, for example, results in the formation of adipaldehyde wikipedia.org. In the case of this compound, selective oxidation of the hydroxyl groups without cleaving the carbon-carbon bond would be challenging but could potentially lead to a tetraketone. The position of the hydroxyl groups significantly influences the reactivity and the products formed rsc.org.

Reduction Reactions and Product Isolation

The diketone moiety of this compound is prone to reduction. A variety of reducing agents can be employed to reduce the ketone functionalities to secondary alcohols. The use of biocatalysts, such as whole cells of Lactobacillus kefiri, has been effective in the reduction of other hexanediones, like (2,5)-hexanedione, to yield hydroxyketones with high enantiomeric excess researchgate.net. This suggests that similar biocatalytic methods could be applied to this compound to achieve stereoselective reduction of one or both ketone groups, leading to a variety of hexane-2,3,5,6-tetraol stereoisomers.

Conventional reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would also be expected to reduce the diketone, likely yielding a mixture of diastereomeric tetraols cdnsciencepub.com. The isolation of specific stereoisomers would necessitate chromatographic separation or stereoselective synthesis strategies.

Nucleophilic Substitution at Hydroxyl Centers

The hydroxyl groups at C5 and C6 can undergo nucleophilic substitution reactions, typical for alcohols wikipedia.org. These reactions generally require the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. For instance, reaction with a sulfonyl chloride like p-toluenesulfonyl chloride in the presence of a base would convert the hydroxyl groups into tosylates. These tosylates are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. The selective protection of hydroxyl groups is a key consideration in the synthesis of complex polyols nih.gov.

The relative reactivity of primary versus secondary hydroxyl groups is a critical factor in selective modifications. In polyhydroxy compounds, the strategic protection of certain hydroxyl groups allows for chemical modifications at specific sites nih.govnih.gov.

Reactions Involving the Diketone Moiety (e.g., Aldol-like Couplings, Cyclization)

The α-diketone structure allows for a range of reactions. The protons on the carbon atoms adjacent to the ketone groups are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in subsequent reactions.

One of the most significant reactions for diketones is the intramolecular aldol reaction libretexts.orglibretexts.org. For a related compound, 2,5-hexanedione (B30556), treatment with a base leads to an intramolecular aldol condensation to form a five-membered ring, 3-methyl-2-cyclopentenone libretexts.orglibretexts.org. This occurs because the formation of a five- or six-membered ring is thermodynamically favored over more strained smaller rings libretexts.orglibretexts.org. Given this precedent, it is plausible that this compound could undergo a similar base-catalyzed intramolecular cyclization.

The diketone moiety can also participate in couplings with other molecules. For instance, ruthenium-catalyzed hydrohydroxyalkylation reactions have been demonstrated for the coupling of diols with alkynes, proceeding through an intermediate dione (B5365651) nih.gov.

Mechanistic Investigations of Intramolecular Cyclization

While specific mechanistic studies for the intramolecular cyclization of this compound are not available, the mechanism can be predicted based on studies of similar diketones libretexts.orglibretexts.org. The process would likely initiate with the deprotonation of the C1 methyl group or the C4 methylene (B1212753) group by a base to form an enolate.

This enolate would then attack one of the carbonyl carbons. The regioselectivity of this attack would determine the size of the resulting ring. The formation of five- and six-membered rings is generally favored due to their lower ring strain libretexts.orglibretexts.org. Subsequent dehydration of the aldol addition product would lead to a cyclic enone. Transannular aldol reactions in more complex diketone systems have also been explored, demonstrating the versatility of this reaction pathway nih.govresearchgate.net. The presence of the hydroxyl groups at C5 and C6 could potentially influence the stereochemical outcome of such a cyclization.

Role of Hydroxyl Groups in Influencing Reactivity and Selectivity

The hydroxyl groups at the C5 and C6 positions are expected to exert a significant influence on the reactivity and selectivity of reactions involving this compound. These groups can affect the molecule's reactivity in several ways:

Steric Hindrance : The hydroxyl groups can sterically hinder the approach of reagents to the nearby carbonyl groups, potentially influencing which ketone is attacked and from which face. Steric effects are known to have a significant impact on the reactions of hydroxyl groups in diols nih.gov.

Electronic Effects : The electron-withdrawing nature of the hydroxyl groups can influence the acidity of nearby protons, which could affect the rate and regioselectivity of enolate formation.

Hydrogen Bonding : The hydroxyl groups can form intramolecular hydrogen bonds with the carbonyl oxygens. This could alter the conformation of the molecule and the electrophilicity of the carbonyl carbons. Studies on butanediols have shown that the relative positions of hydroxyl groups affect their electrochemical reactivity rsc.org. The selective protection of hydroxyl groups is a common strategy to control reaction outcomes in polyol chemistry nih.gov.

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is intrinsically linked to the reactivity of its constituent functional groups: a vicinal diol and an α-diketone. The interaction between these groups, as well as their individual susceptibility to various chemical environments, dictates the degradation pathways of the molecule. Lacking extensive direct studies on this compound, its stability profile is largely inferred from the well-established chemistry of these functional moieties.

Under neutral conditions and in the absence of heat or light, the compound is expected to be moderately stable. However, its stability is significantly compromised in acidic, basic, oxidative, or thermal environments.

Acid-Catalyzed Degradation:

In acidic environments, several degradation pathways are plausible. The vicinal diol can undergo pinacol (B44631) rearrangement, a classic acid-catalyzed reaction of 1,2-diols, which would lead to the formation of a β-hydroxy ketone with a rearranged carbon skeleton. Additionally, the carbonyl oxygens of the α-diketone can be protonated, which can facilitate aldol-type condensation reactions or other rearrangements. uomosul.edu.iq The α-hydroxy ketone tautomer, if present, could undergo an α-ketol rearrangement, which is also acid-catalyzed. wikipedia.org

Base-Catalyzed Degradation:

In the presence of a base, the most likely point of reaction is the deprotonation of the α-hydrogens on the carbon atom situated between the two carbonyl groups (C4), which are significantly acidic. libretexts.orgucalgary.ca This would form an enolate ion, a potent nucleophile. This enolate can participate in a variety of reactions, including intramolecular cyclization or condensation, leading to the formation of new ring structures. The vicinal diol is relatively stable under basic conditions, although at high pH, deprotonation of the hydroxyl groups can occur, potentially influencing subsequent reactions.

Oxidative Degradation:

This compound is highly susceptible to oxidative cleavage due to the presence of the vicinal diol. fiveable.me Strong oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) will readily cleave the carbon-carbon bond between C5 and C6, yielding two different aldehyde fragments. libretexts.orgyoutube.com Milder oxidation may selectively oxidize one of the secondary alcohols of the vicinal diol to a ketone, forming an α-hydroxy ketone. researchgate.net The α-diketone moiety can also undergo oxidation, for instance, a Baeyer-Villiger oxidation with a peroxy acid would yield an anhydride. stackexchange.com

Thermal Degradation:

Upon heating, this compound is likely to be unstable. Thermal stress can promote dehydration of the vicinal diol to form an enol, which would then tautomerize to a ketone. Furthermore, compounds with β-keto functional groups can be prone to thermal degradation. nih.gov Intramolecular reactions, such as the formation of cyclic ethers from the diol, could also be induced by heat. wikipedia.org

The following table summarizes the expected stability of this compound in different chemical environments and the potential degradation products.

EnvironmentStabilityPotential Degradation PathwaysLikely Products
Acidic (e.g., aq. HCl) LowPinacol rearrangement of the vicinal diol, α-ketol rearrangement, acid-catalyzed aldol condensation.Rearranged β-hydroxy ketones, isomeric α-hydroxy ketones, condensation products.
Basic (e.g., aq. NaOH) LowEnolate formation at C4, intramolecular condensation.Cyclized products, polymeric materials.
Oxidative (e.g., HIO₄) Very LowOxidative cleavage of the vicinal diol, Baeyer-Villiger oxidation of the α-diketone.Aldehydes, carboxylic acids, anhydrides.
Thermal LowDehydration, intramolecular cyclization, rearrangements.Unsaturated ketones, cyclic ethers, rearranged isomers.

The table below details some of the key research findings on the reactivity of the functional groups present in this compound, which inform the predicted degradation pathways.

Functional GroupReagent/ConditionType of ReactionReference
Vicinal DiolPeriodic Acid (HIO₄)Oxidative Cleavage libretexts.orgyoutube.com
Vicinal DiolAcid CatalystPinacol Rearrangement wikipedia.org
α-DiketonePeroxy AcidBaeyer-Villiger Oxidation stackexchange.com
α-Hydroxy KetoneAcid or Baseα-Ketol Rearrangement wikipedia.org
Ketone (α-Hydrogen)BaseEnolate Formation libretexts.orgucalgary.ca

Advanced Spectroscopic and Analytical Characterization for Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The hexane (B92381) backbone of 5,6-Dihydroxyhexane-2,3-dione contains a chiral center at the C5 carbon, necessitating methods to determine its absolute and relative configuration.

¹H NMR for Diastereotopic Protons: The protons on C4 are diastereotopic due to the adjacent C5 stereocenter. This would result in distinct signals in the ¹H NMR spectrum, likely appearing as complex multiplets. The coupling constants (J-values) between the C5 proton and the C4 protons can provide insight into the dihedral angles and, consequently, the preferred conformation of this part of the molecule.

Chiral Derivatizing Agents: A definitive method for determining the absolute stereochemistry of the diol involves derivatization with a chiral agent, such as α-methoxy-α-phenylacetic acid (MPA), to form diastereomeric esters. researchgate.netresearchgate.net By comparing the ¹H NMR spectra of the bis-(R)- and bis-(S)-MPA esters, the differences in chemical shifts (Δδ) of protons near the chiral centers can be correlated to the absolute configuration of the C5 alcohol. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space correlations between protons. For this compound, these experiments could identify protons that are in close spatial proximity, helping to define the molecule's conformational preferences in solution.

A hypothetical ¹H NMR data table based on known chemical shifts for similar structural motifs is presented below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1 (CH₃-C(O))2.1 - 2.4Singlet (s)N/A
H4 (CH₂)2.5 - 2.9Multiplet (m)JH4-H5
H5 (CH-OH)3.8 - 4.2Multiplet (m)JH5-H4, JH5-H6
H6 (CH₂-OH)3.5 - 3.8Multiplet (m)JH6-H5
5-OHVariable (Broad)Singlet (br s)N/A
6-OHVariable (Broad)Singlet (br s)N/A

Table 1: Predicted ¹H NMR Spectral Data for this compound. Values are estimates based on typical ranges for the functional groups.

Heteronuclear NMR experiments, which probe the correlation between protons and other nuclei like ¹³C, are fundamental for unambiguous structural assignment.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to each carbon atom in this compound. The chemical shifts of the carbonyl carbons (C2 and C3) would be the most downfield (typically 190-210 ppm), while the carbons bearing hydroxyl groups (C5 and C6) would appear in the 60-80 ppm range.

HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals for H1, H4, H5, and H6 to their respective carbon atoms (C1, C4, C5, and C6).

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (CH₃)20 - 30
C2 (C=O)195 - 205
C3 (C=O)195 - 205
C4 (CH₂)35 - 45
C5 (CH-OH)65 - 75
C6 (CH₂-OH)60 - 70

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Values are estimates based on typical ranges for the functional groups.

Mass Spectrometry (MS) for Complex Metabolite Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can measure the mass of an ion with very high accuracy (typically to within 5 ppm). For this compound (C₆H₁₀O₄), the exact mass of the molecular ion [M]⁺ or a pseudomolecular ion like [M+H]⁺ or [M+Na]⁺ can be determined. This precise mass measurement allows for the unambiguous calculation of its elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Ion Species Molecular Formula Calculated Exact Mass
[M+H]⁺C₆H₁₁O₄⁺147.0652
[M+Na]⁺C₆H₁₀O₄Na⁺169.0471

Table 3: Predicted Exact Masses for Protonated and Sodiated Adducts of this compound for HRMS Analysis.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. uab.edunih.gov The fragmentation pattern provides a fingerprint of the molecule's structure.

Key predicted fragmentation pathways for this compound include:

Alpha-Cleavage: A characteristic fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. youtube.com Cleavage between C1-C2 would result in the loss of a methyl radical (•CH₃) or an acetyl cation ([CH₃CO]⁺, m/z 43). Cleavage between C3-C4 is also highly probable, leading to larger fragments.

Dehydration: The vicinal diol moiety is prone to the loss of water molecules (H₂O, 18 Da), especially under certain ionization conditions. Sequential water loss from the precursor ion would be an expected and diagnostic fragmentation.

Cleavage of the C-C bond in the diol: The bond between C5 and C6 can cleave, particularly after initial dehydration or other rearrangements.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Plausible Neutral Loss Structural Origin of Fragmentation
147.07129.06H₂OLoss of water from the diol moiety
147.07111.052 H₂OSequential loss of two water molecules
147.0787.04C₂H₄O₂Cleavage between C4-C5
147.0743.02C₄H₈O₃Alpha-cleavage yielding acetyl cation [CH₃CO]⁺

Table 4: Predicted Key Fragmentation Pathways for [M+H]⁺ of this compound in Tandem MS.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.deedinst.com They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy:

O-H Stretching: The two hydroxyl groups of the vicinal diol will give rise to a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. In dilute, non-polar solvents, it may be possible to resolve two distinct O-H bands: a sharp peak around 3600 cm⁻¹ for the "free" hydroxyl group and a broader peak at a lower wavenumber (e.g., 3450-3550 cm⁻¹) for the intramolecularly hydrogen-bonded hydroxyl group. acs.orgnih.gov

C=O Stretching: The α-diketone functionality is expected to produce a very strong, sharp absorption band. For acyclic α-diketones, this stretch typically appears around 1716 cm⁻¹. blogspot.comlibretexts.org The presence of two adjacent carbonyls can sometimes lead to a doublet due to symmetric and asymmetric stretching modes, although this is not always resolved.

C-O Stretching: The C-O single bond stretches of the primary and secondary alcohols will appear in the fingerprint region, typically between 1050 and 1200 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds with symmetric vibrations. edinst.com While the O-H stretch is typically weak in Raman spectra, the C=O stretching vibration of the diketone would be expected to produce a strong and distinct Raman signal. The C-C backbone stretches would also be Raman active, providing information about the carbon skeleton. The complementary nature of IR and Raman is beneficial; vibrations that are weak in IR may be strong in Raman, and vice versa.

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Signal
O-H (Diol)Stretching (H-bonded)3200-3600 (Strong, Broad)Weak
C-H (Alkyl)Stretching2850-3000 (Medium)Medium-Strong
C=O (α-Diketone)Stretching~1716 (Very Strong, Sharp)Strong
C-O (Alcohol)Stretching1050-1200 (Medium-Strong)Weak-Medium

Table 5: Predicted Principal Vibrational Frequencies for this compound.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. nih.govresearchgate.net This technique would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the stereochemistry at the chiral centers (C5). Furthermore, the crystal packing analysis would reveal the network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl groups, which govern the solid-state architecture. nih.gov While no specific crystal structure for this compound is reported, analysis of related polyhydroxy and ketonic compounds demonstrates the power of this technique in elucidating detailed structural information. researchgate.netuomus.edu.iq

Chromatographic Methods for Research Purity and Derivatization Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its derivatives. The polarity imparted by the hydroxyl and carbonyl groups dictates the choice of chromatographic method.

Due to its polarity and expected low volatility, direct analysis of this compound by GC-MS is challenging. Therefore, derivatization is necessary to convert it into a more volatile and thermally stable compound. sigmaaldrich.com Common derivatization strategies include:

Silylation: The hydroxyl groups can be converted to trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

Oximation: The ketone groups can be derivatized with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes. researchgate.netnih.gov

The resulting derivatives can then be readily analyzed by GC-MS, which provides both separation and structural information from the mass fragmentation patterns.

LC-MS is a powerful technique for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. mdpi.comnih.gov

Reversed-Phase (RP) LC: While challenging for very polar compounds, RP-LC using a C18 column with a highly aqueous mobile phase could be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of highly polar analytes and would likely be the method of choice. semanticscholar.org

Mass spectrometry detection, using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide molecular weight information and fragmentation data for structural confirmation. nih.govmdpi.com

This compound possesses a chiral center at the C5 position, meaning it can exist as a pair of enantiomers. The presence of this stereocenter necessitates the use of chiral chromatography to separate and quantify the individual enantiomers. csfarmacie.czphenomenex.com This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). shimadzu.comnih.govchiralpedia.com Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including those with hydroxyl groups. The separation of diastereomers, if applicable, can often be achieved on standard achiral stationary phases.

Theoretical and Computational Studies on 5,6 Dihydroxyhexane 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscapes of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

The electronic structure of 5,6-Dihydroxyhexane-2,3-dione dictates its chemical behavior. Key aspects include the distribution of electron density, the energies of molecular orbitals, and the nature of the chemical bonds. The adjacent carbonyl groups create a highly electrophilic center, while the hydroxyl groups can act as both hydrogen bond donors and acceptors.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity. nih.govmdpi.com For this compound, these descriptors help in understanding its susceptibility to nucleophilic or electrophilic attack.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Calculated via DFT) (Note: These are representative values for illustrative purposes, as specific experimental or high-level computational data for this molecule is not readily available.)

Descriptor Formula Predicted Value (eV) Interpretation
HOMO Energy (EHOMO) - -6.5 Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy (ELUMO) - -2.1 Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
Energy Gap (ΔE) ELUMO - EHOMO 4.4 Indicates chemical stability and resistance to electronic excitation.
Ionization Potential (IP) -EHOMO 6.5 The energy required to remove an electron.
Electron Affinity (EA) -ELUMO 2.1 The energy released when an electron is added.
Global Hardness (η) (IP - EA) / 2 2.2 Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η) 0.227 The reciprocal of hardness, indicating polarizability.
Electrophilicity Index (ω) (IP + EA)2 / (8η) 4.22 A measure of the propensity to accept electrons.

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. youtube.com Conformer analysis involves identifying the stable geometries (local minima on the potential energy surface) and the energy barriers for interconversion between them. The flexible hexane (B92381) chain and the rotatable hydroxyl groups give rise to a complex energy landscape.

Computational methods can systematically explore these conformations to identify the most stable (lowest energy) structures. The stability of different conformers is influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygens. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: This table illustrates the type of data obtained from a conformational analysis. The specific conformers and energies are hypothetical.)

Conformer ID Description Relative Energy (kJ/mol) Key Features
Conf-1 Extended Chain 0.0 Lowest energy conformer with minimal steric strain.
Conf-2 Intramolecular H-Bond (O6-H...O2=C) -5.2 Stabilized by a hydrogen bond between the C6 hydroxyl and C2 carbonyl.
Conf-3 Intramolecular H-Bond (O5-H...O3=C) -4.8 Stabilized by a hydrogen bond between the C5 hydroxyl and C3 carbonyl.
Conf-4 Gauche Conformation (C3-C4 bond) +3.5 Higher energy due to steric interactions along the carbon backbone.

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. github.iofrontiersin.org These predictions are invaluable for assigning experimental spectra and confirming the structure of a compound. The predicted shifts are sensitive to the conformational state of the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations. nih.govnih.gov For this compound, characteristic vibrational modes would include C=O stretches from the ketone groups, O-H stretches from the alcohol groups, and various C-H and C-C bond vibrations.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is related to electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.netmdpi.com The dicarbonyl chromophore in this compound is expected to give rise to characteristic n→π* and π→π* transitions.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) (Note: These are representative values based on typical functional groups and computational methods.)

Spectroscopy Type Parameter Predicted Value Assignment
¹H NMR Chemical Shift (δ) 3.5 - 4.0 ppm Protons on carbons bearing -OH groups (C5-H, C6-H₂)
¹³C NMR Chemical Shift (δ) 190 - 205 ppm Carbonyl carbons (C2, C3)
IR Vibrational Frequency (ν) ~1720 cm⁻¹ C=O symmetric stretch
IR Vibrational Frequency (ν) 3200 - 3500 cm⁻¹ O-H stretch (broad, H-bonded)
UV-Vis λmax ~280 nm π → π* transition of the α-dicarbonyl
UV-Vis λmax ~420 nm n → π* transition of the α-dicarbonyl (weak)

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

In a solvent like water, the conformational preferences of this compound can differ significantly from the gas phase due to interactions with solvent molecules. nih.gov MD simulations can model this explicitly, showing how the molecule folds and flexes in a solution environment. mdpi.com The simulations can quantify the lifetime of different conformations and the rates of transition between them, providing a dynamic picture of the molecule's flexibility. researchgate.net For instance, the presence of water can disrupt intramolecular hydrogen bonds in favor of forming hydrogen bonds with the solvent, altering the population of different conformers. chemrxiv.org

MD simulations are particularly powerful for studying the interactions between a solute and the surrounding solvent molecules. For this compound in an aqueous solution, simulations can reveal the structure and dynamics of the hydration shell. spectroscopyonline.com They can show how water molecules orient themselves around the hydrophilic hydroxyl and carbonyl groups to form hydrogen bonds. researchgate.net The accessibility of the carbonyl groups to water molecules can be a key factor in its solubility and reactivity in aqueous media. researchgate.net

Analysis of the simulation trajectories can yield properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. It can also be used to calculate the average number and lifetime of hydrogen bonds between the solute and solvent, offering a detailed understanding of the solvation process. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to map out the energetic landscape of a chemical reaction, from reactants to products. This involves identifying intermediate structures, transition states, and calculating their relative energies to determine the most likely mechanism and the rate-determining steps of a reaction.

For this compound, such studies could elucidate mechanisms of tautomerization, oxidation, or cyclization. Density Functional Theory (DFT) is a common method employed for these calculations, as it provides a good balance between accuracy and computational cost for organic molecules. acs.org By modeling the potential energy surface, researchers can identify the transition state—the highest energy point along the lowest energy reaction path. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical factor in determining reaction kinetics.

For example, a hypothetical study on the intramolecular aldol-type cyclization of this compound would involve modeling the formation of a five- or six-membered ring. The analysis would calculate the activation energies for different potential pathways, such as which hydroxyl group acts as the nucleophile and which carbonyl group is the electrophile. Natural Bond Orbital (NBO) analysis can also be applied to gain insight into electron delocalizations and charge transfer interactions during the reaction. acs.org

Table 1: Hypothetical Calculated Energetics for a Proposed Reaction of this compound This table presents illustrative data that would be generated from a computational study on a reaction pathway. The values are not based on experimental results.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)Description
Initial ReactantThis compound0.0Ground state energy of the reactant
Step 1: Proton TransferTransition State 1 (TS1)+15.2Energy barrier for intramolecular proton transfer to form an enolate intermediate
Intermediate FormationEnolate Intermediate+5.7A reactive intermediate formed after proton transfer
Step 2: CyclizationTransition State 2 (TS2)+22.5Energy barrier for the C-C bond formation leading to a cyclic product (Rate-determining step)
Final ProductCyclized Product-10.8Ground state energy of the final product

Structure-Activity Relationship (SAR) Derivation at a Molecular Level

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov At a molecular level, this involves using computational methods to build Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the variation in biological activity within a series of compounds to changes in their physicochemical properties, which are quantified by molecular descriptors. derpharmachemica.comsamipubco.com

For this compound and its hypothetical analogues, a QSAR study would be crucial for designing derivatives with enhanced or specific biological activity, such as enzyme inhibition. The process involves:

Dataset Assembly : A series of analogues would be synthesized, and their biological activity (e.g., IC₅₀ values) would be measured.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). nih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical model that best correlates the descriptors with the observed activity. nih.gov

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed view. frontiersin.orgnih.gov These methods calculate steric and electrostatic fields around the molecules and correlate these fields with activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. samipubco.com For instance, a CoMFA map might show that a bulky, electron-withdrawing group is favored in one region of the molecule, while a small, hydrogen-bond donor group is preferred in another. frontiersin.org This provides direct, actionable insights for rational drug design. derpharmachemica.com

Table 2: Example of a Hypothetical 3D-QSAR Model Summary for a Series of Diketone Analogues This table illustrates the statistical outputs and field contributions typical of a CoMFA study. The values are representative and not from a specific study on the target compound.

Statistical ParameterValueDescription
q² (Cross-validated r²)0.615Indicates the predictive ability of the model. A value > 0.5 is considered good.
r² (Non-cross-validated r²)0.920Measures the correlation between predicted and actual activity for the training set.
Standard Error of Estimate (SEE)0.250Represents the standard deviation of the residuals.
F-statistic115.4Indicates the statistical significance of the model.
Steric Field Contribution55.8%The percentage of variance in activity explained by steric properties.
Electrostatic Field Contribution44.2%The percentage of variance in activity explained by electrostatic properties.

Molecular Interactions and Biological Mechanisms Non Clinical Focus

Interactions with Enzyme Systems and Metabolic Pathways

The dual functional groups of 5,6-Dihydroxyhexane-2,3-dione—the diketone and the diol—suggest it may interact with various enzyme systems. Diketones and diols are common motifs in substrates and inhibitors for a range of enzymes.

While direct studies identifying this compound as a substrate or inhibitor for specific enzymes are limited, the chemical class of diketones has been shown to interact with enzymatic machinery. For example, 1,3-diketone analogs have been investigated as inhibitors of lysyl hydroxylase 2 (LH2), an enzyme involved in collagen cross-linking. researchgate.net The vicinal diol group could be a target for dehydrogenases, which catalyze the oxidation of hydroxyl groups. creative-enzymes.com Conversely, the diketone moiety could be a substrate for reductase enzymes that convert ketones to alcohols, a common biochemical transformation. researchgate.net The potential for this compound to act as either a substrate or an inhibitor would depend on its ability to fit into the active site of specific enzymes and the reactivity of its functional groups within that microenvironment.

In laboratory settings, compounds with similar structures are used to study fundamental biochemical reactions. The enzymatic reduction of diketones to their corresponding diols is a stereoselective transformation of significant interest for producing specific stereoisomers. For instance, the reduction of 2,5-hexanedione (B30556) to (2R,5R)-hexanediol is a well-documented biotransformation. researchgate.net Given its structure, this compound could serve as a model substrate in studies of oxidoreductase enzymes, allowing researchers to investigate reaction mechanisms and enzyme specificity. The presence of both ketone and hydroxyl groups on the same molecule allows for the study of intramolecular interactions and their influence on enzymatic processing.

Formation of Adducts with Biomolecules (e.g., Proteins, Amino Acids)

A significant area of investigation for diketones is their ability to form covalent adducts with biological macromolecules. This reactivity is primarily associated with the electrophilic nature of the carbonyl carbons, which are susceptible to attack by nucleophilic residues in proteins and other biomolecules. mdpi.com

The reaction between γ-diketones and primary amines is a well-established chemical transformation that is highly relevant to biological systems. The neurotoxic metabolite 2,5-hexanedione is known to react with the ε-amino group of lysine (B10760008) residues within proteins to form stable 2,5-dimethylpyrrole adducts. nih.govnih.gov This reaction, a type of Paal-Knorr synthesis, is considered a critical step in the mechanism of γ-diketone toxicity. nih.gov Given its diketone structure, this compound is predicted to exhibit similar reactivity toward the nucleophilic amine groups of lysine and other amino acids. nih.gov Nucleophilic amino acids such as cysteine and lysine are the most common targets for adduct formation by electrophilic compounds. mdpi.com

Table 1: Reactivity of Diketones with Nucleophilic Amino Acids
Diketone TypeReactive Functional GroupPrimary Amino Acid TargetResulting AdductReference
γ-Diketone (e.g., 2,5-Hexanedione)Carbonyl Groups (C2, C5)Lysine (ε-amino group)Pyrrole (B145914) Adduct nih.govnih.gov
General Electrophilic KetonesCarbonyl CarbonCysteine (Thiol group)Thiol Adduct mdpi.com
General Electrophilic KetonesCarbonyl CarbonValine (α-amino group)Mono-Michael Adduct nih.gov

The formation of pyrrole adducts is often not the final step in the interaction of γ-diketones with proteins. Studies on 2,5-hexanedione have shown that the initially formed pyrrole adducts can undergo secondary autoxidative reactions. nih.gov This process leads to the covalent cross-linking of proteins, which is proposed to be a key event in the disruption of protein function. nih.gov

The mechanism of this cross-linking involves the following key steps:

Pyrrole Formation : The γ-diketone reacts with a primary amine on a protein (e.g., lysine) to form a stable pyrrole ring. nih.gov

Autoxidation : The pyrrole adduct undergoes oxidation, a reaction that is pH-dependent and proceeds via a free-radical mechanism. nih.gov This oxidation is more rapid at physiological pH (7.4) compared to more alkaline conditions (pH 9.5). nih.gov

Cross-linking : The oxidized pyrrole intermediates react with other pyrrole adducts, leading to intermolecular protein cross-linking primarily through pyrrole-pyrrole bridging. nih.govnih.gov

This autoxidative cross-linking can be influenced by various factors. It is inhibited by free-radical scavengers like ascorbic acid and induced by free-radical initiators. nih.gov Furthermore, low-molecular-mass thiols such as glutathione (B108866) can inhibit the cross-linking reaction, not by forming stable cross-links themselves, but by forming thiol-pyrrole conjugates or by suppressing the free-radical dimerization process. nih.gov

Table 2: Factors Influencing Pyrrole Adduct Autoxidation and Protein Cross-linking
FactorEffect on Cross-linkingMechanismReference
Physiological pH (7.4)AcceleratesPromotes autoxidative reactions. nih.gov
Free Radical Scavengers (e.g., Ascorbic Acid)InhibitsQuenches free radicals that mediate the reaction. nih.gov
Free Radical InitiatorsInducesPromotes the formation of reactive intermediates. nih.gov
Low-Molecular-Mass Thiols (e.g., Glutathione)InhibitsForms thiol-pyrrole conjugates and/or inhibits the free-radical mechanism. nih.gov

Elucidation of Cellular Processes Influenced by Molecular Interaction

The molecular interactions of this compound, particularly the formation of protein adducts and subsequent cross-linking, can be expected to influence various cellular processes. The covalent modification of proteins can alter their structure, function, and interactions with other molecules. mdpi.com Based on studies of related hexane (B92381) derivatives, the primary cellular targets are likely to be structural proteins. The cross-linking of neurofilament proteins is a major consequence of exposure to 2,5-hexanedione, leading to disruptions in the cytoskeleton. nih.gov

Additionally, other hexane derivatives have been shown to affect fundamental cellular components and processes. For example, 2,5-hexanediol, which is structurally similar to the diol portion of this compound, has been observed to suppress chromatin motion in living cells. nih.gov This suggests that hexane derivatives can have broad effects on nuclear organization and dynamics. While the specific cellular consequences of interaction with this compound require direct investigation, the potential for disruption of protein function and cellular architecture through covalent modification is significant.

Supramolecular Interactions in Chemical Systems

The molecular structure of this compound, featuring both vicinal diol and α-diketone functional groups, dictates its capacity for engaging in a variety of non-covalent supramolecular interactions. These interactions are fundamental to its behavior in chemical systems, influencing its physical properties and its assembly in condensed phases. The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and carbonyl groups) allows for the formation of intricate networks, while the polarity of the carbonyl groups gives rise to significant dipole-dipole forces.

Hydrogen Bonding Networks

The defining characteristic of this compound in the context of supramolecular chemistry is its pronounced ability to form hydrogen bonds. The molecule contains two hydroxyl (-OH) groups and two carbonyl (C=O) groups. The hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of both the hydroxyl and carbonyl groups can serve as hydrogen bond acceptors. This dual functionality facilitates the creation of robust and diverse hydrogen bonding networks.

These interactions can be categorized as either intramolecular (occurring within a single molecule) or intermolecular (occurring between separate molecules).

Intramolecular Hydrogen Bonding: A hydrogen bond may form between the hydroxyl group on carbon 5 and the carbonyl oxygen on carbon 3, or between the hydroxyl on carbon 6 and the carbonyl on carbon 2, leading to the formation of a cyclic conformation. The stability of such intramolecular bonds depends on the resulting ring size and stereochemistry of the molecule.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, this compound molecules are expected to form extensive intermolecular hydrogen bonds. These interactions can lead to the assembly of complex architectures such as dimers, one-dimensional chains, or three-dimensional networks. The vicinal diol moiety, in particular, is a well-known motif for participating in hydrogen bonding.

The specific arrangement and strength of these hydrogen bonds determine the crystal packing of the compound and significantly influence its melting point, boiling point, and solubility in various solvents.

Applications As a Research Tool and Chemical Intermediate

Role in Organic Synthesis as a Building Block

Compounds that possess multiple functional groups are of significant interest in organic synthesis because they can serve as flexible intermediates for constructing more complex molecular architectures for use in fields from pharmaceuticals to materials science. The specific combination of a vicinal diol and an α-diketone within the same molecule offers a platform for a variety of chemical transformations.

The dual functionality of 5,6-Dihydroxyhexane-2,3-dione allows it to be a precursor for a range of more complex molecules. The presence of both diol and diketone groups enables chemists to perform selective reactions at one end of the molecule while leaving the other end intact for subsequent steps.

Selective Protection and Derivatization: The vicinal diol can be selectively protected (e.g., as an acetal (B89532) or ketal) to allow for chemical modifications to the diketone portion of the molecule. Conversely, the diketone could be transformed into a less reactive derivative to allow for reactions at the diol site.

Heterocycle Synthesis: α-Diketones are well-known precursors for the synthesis of various heterocyclic compounds. For example, they can react with 1,2-diamines to form quinoxalines or with other binucleophiles to generate a wide array of five- or six-membered rings.

Chiral Synthesis: The vicinal diol moiety is a key functional group in chiral synthesis. Chiral, vicinal diols are valuable building blocks for preparing fine chemicals and pharmaceutical compounds. researchgate.net Enzymatic reduction of diketones is one method used to produce enantiopure diols, highlighting a potential pathway for creating chiral derivatives from this compound. researchgate.netnih.govresearchgate.net

The potential reactivity of the key functional groups is summarized in the table below.

Functional GroupPotential ReactionsResulting Structure
Vicinal Diol Oxidative Cleavage (e.g., with NaIO₄)Formation of two separate aldehyde/ketone fragments
Protection (e.g., with acetone/acid)Forms a cyclic acetal (isopropylidene ketal)
EsterificationForms diesters
Vicinal Diketone Reduction (e.g., with NaBH₄)Forms a mixture of diols
Reaction with o-phenylenediamineForms a quinoxaline (B1680401) derivative
Benzilic Acid Rearrangement (with strong base)Forms an α-hydroxy carboxylic acid

While specific industrial production of polymers or fine chemicals using this compound as a primary intermediate is not documented, its structure suggests theoretical applications.

Polymers: The diol functionality allows it to act theoretically as a monomer in step-growth polymerization. Much like 1,6-Hexanediol (B165255), which is a widely used monomer for producing polyesters and polyurethanes, this compound could be incorporated into polymer chains. wikipedia.orgatamankimya.com The pendant diketone groups along the polymer backbone would offer sites for post-polymerization modification, such as cross-linking or attaching other functional molecules.

Fine Chemicals: As a polyfunctional C6 molecule, it serves as a potential starting material for specialty chemicals where multiple points of reactivity are required. Its isomers and related compounds, such as 2,5-hexanedione (B30556), are recognized as valuable intermediates. nih.gov

Use in Material Science Research (Theoretical or Experimental)

There is a lack of specific published research, either theoretical or experimental, on the application of this compound in material science. However, based on its structure, its potential could be hypothesized. The ability to form polymers with reactive ketone side chains could be of interest for creating functional materials, such as reactive surfaces or resins with tunable properties.

Development of Chemical Probes or Reagents

Currently, there are no documented instances of this compound being developed or used as a chemical probe or reagent. In biochemical research, α-dicarbonyl compounds are sometimes employed as reagents that can selectively react with certain amino acid side chains, such as arginine, to form stable covalent adducts. This principle is used in proteomics to label or cross-link proteins. While this compound contains the necessary α-diketone moiety for such reactions, its specific use for this purpose has not been reported.

Sustainable Chemistry and Biomass Conversion Context

The conversion of renewable biomass into valuable platform chemicals is a central goal of sustainable chemistry. Many of these platform chemicals are C5 and C6 oxygenated molecules derived from the dehydration of sugars. A prominent example is the conversion of hexose (B10828440) sugars (from cellulose) into 5-hydroxymethylfurfural (B1680220) (HMF), which can then be transformed into other useful C6 compounds. nih.govresearchgate.net

Research in this area has heavily focused on producing molecules like 2,5-hexanedione and 1,6-hexanediol from HMF. nih.govresearchgate.netresearchgate.net These efforts show that biomass is a viable feedstock for a range of C6 diols, diketones, and other functionalized alkanes.

Although a direct synthetic pathway from biomass to this compound has not been established in the literature, the compound fits the structural profile of a potential bio-based chemical. Its synthesis would likely involve multi-step hydrogenation and hydration reactions from a precursor like HMF. The pursuit of such bio-based routes for polyfunctional molecules is an active area of research aimed at replacing petrochemical feedstocks. energy.govenergy.gov

The table below compares this compound with two well-established C6 chemicals that are relevant in both industrial and biomass-conversion contexts.

CompoundStructureKey Functional GroupsPrimary Documented Applications
This compound Vicinal Diol, Vicinal DiketonePotential as a versatile synthetic building block (largely unexplored).
2,5-Hexanedione DiketoneIntermediate for fine chemicals; solvent; biomass-derived platform chemical. nih.govwikipedia.org
1,6-Hexanediol DiolMonomer for industrial production of polyesters and polyurethanes. wikipedia.orgatamankimya.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enantiopure 5,6-Dihydroxyhexane-2,3-dione

The synthesis of enantiomerically pure this compound is a critical area for future research, as the stereochemistry of the hydroxyl groups at the C5 and C6 positions will profoundly influence its biological activity and material properties. Current synthetic strategies for similar chiral ketones and diols often rely on biocatalytic methods, which offer high enantioselectivity.

Future approaches could focus on developing whole-cell or isolated enzyme-based reductions of a suitable precursor. For instance, research on the synthesis of (5R)-hydroxyhexane-2-one from 2,5-hexanedione (B30556) has demonstrated the efficacy of using whole cells of Lactobacillus kefiri, achieving an enantiomeric excess of over 99%. rsc.orgresearchgate.net Similar biocatalytic systems could be engineered to control the stereochemistry at both chiral centers of this compound.

Key areas for exploration include:

Screening and Engineering of Biocatalysts: Identifying or engineering enzymes (e.g., dehydrogenases, reductases) that can stereoselectively reduce a precursor diketone or selectively hydroxylate a hexane-2,3-dione backbone.

Substrate Engineering: Designing precursor molecules that are readily accepted by known biocatalysts to produce the desired enantiopure product.

Asymmetric Chemocatalysis: Developing chiral metal catalysts or organocatalysts for the asymmetric dihydroxylation of a suitable unsaturated precursor, providing an alternative to biocatalysis.

Table 1: Biocatalytic Approaches for Chiral Ketone Synthesis

Target CompoundPrecursorBiocatalystEnantiomeric Excess (ee)Key Finding
(5R)-hydroxyhexane-2-one2,5-HexanedioneLactobacillus kefiri DSM 20587>99%Immobilized whole-cell systems in a plug flow reactor achieved high selectivity and space-time yield. rsc.orgresearchgate.net
(5S)-hydroxy-2-hexanone2,5-HexanedioneSaccharomyces cerevisiae L13>99%Whole-cell systems surpassed isolated dehydrogenases in terms of chemoselectivity, minimizing over-reduction to the diol. rsc.org

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the photophysical and photochemical behavior of this compound requires advanced mechanistic studies. The presence of the α-dicarbonyl moiety suggests a rich photochemistry involving n→π* transitions. kvmwai.edu.in Ultrafast spectroscopic techniques, such as transient absorption and time-resolved infrared (TRIR) spectroscopy, are powerful tools for probing the dynamics of excited states and reactive intermediates on femtosecond to nanosecond timescales. researchgate.netprinceton.edu

Future research should aim to characterize the excited-state dynamics of this compound. Studies on other dicarbonyl compounds, such as rhenium(I) diimine dicarbonyls and dimeric cyclopentadienyliron dicarbonyl, have successfully used these techniques to elucidate metal-to-ligand charge transfer states and vibrational population relaxation. rsc.orgresearchgate.net For this compound, ultrafast spectroscopy could reveal:

Lifetimes of Singlet and Triplet Excited States: Determining the rates of intersystem crossing and other non-radiative decay pathways.

Primary Photochemical Processes: Identifying initial bond cleavage (e.g., α-cleavage), hydrogen abstraction, or other photoreactions. kvmwai.edu.in

Solvent Effects: Investigating how the surrounding environment, particularly hydrogen-bonding solvents, influences the excited-state dynamics and reactivity. researchgate.net

Table 2: Ultrafast Spectroscopy Applications for Dicarbonyl Compounds

Compound TypeSpectroscopic TechniqueInformation GainedTimescale
Rhenium(I) diimine dicarbonylsTime-Resolved Infrared (TRIR)Characterization of C≡O vibrational modes in the MLCT excited state. rsc.orgUltrafast to supra-nanosecond
Dimeric cyclopentadienyliron dicarbonylFemtosecond pump-probe, 2D-IRVibrational population relaxation and spectral diffusion dynamics of C≡O stretching. researchgate.netPicosecond (relaxation), Femtosecond (diffusion)
General CarbonylsTransient AbsorptionDetection of excited-state, hot ground-state, and photoproduct absorption. researchgate.netFemtosecond to Nanosecond

Rational Design of Derivatives for Targeted Molecular Interactions

The dihydroxy-dione structure of this compound serves as a versatile scaffold for the rational design of derivatives with tailored properties. The hydroxyl and carbonyl groups offer multiple points for chemical modification to control molecular interactions, such as hydrogen bonding, and to enhance binding affinity and selectivity for specific biological targets or material interfaces.

Future work should focus on creating libraries of derivatives by modifying the core structure. For example, the hydroxyl groups can be esterified or etherified to modulate lipophilicity, while the dione (B5365651) moiety can be converted to other functional groups. The goal is to establish structure-activity relationships (SAR) for various applications. This approach has been successfully used in designing novel antitubercular agents from diphenyl ether scaffolds and in developing progesterone derivatives as enzyme inhibitors. researchgate.netresearchgate.netresearchgate.net

Key design strategies could include:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Conformational Locking: Introducing cyclic structures or bulky groups to restrict conformational flexibility and lock the molecule into a bioactive conformation.

Attachment of Targeting Moieties: Conjugating the molecule to other chemical entities that can direct it to a specific site of action.

Computational Predictions for New Applications and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties, reactivity, and potential applications of new molecules, thereby guiding experimental efforts. researchgate.netacs.org For this compound, computational studies can provide fundamental insights into its structure and behavior.

Future computational research should focus on:

Conformational Analysis: Identifying the most stable conformers and the energy barriers between them, which is crucial for understanding its interactions with other molecules.

Reactivity Prediction: Calculating reaction mechanisms and activation energies for potential transformations. DFT studies on the reaction of other 1,3-dicarbonyl compounds have successfully elucidated complex reaction pathways. researchgate.net The global electrophilicity and nucleophilicity can be calculated to predict how the molecule will behave in polar cycloaddition reactions. nih.gov

Spectroscopic Prediction: Simulating IR, NMR, and UV-Vis spectra to aid in the characterization of the molecule and its derivatives.

Prediction of Properties: Calculating properties relevant to material science or medicinal chemistry, such as electronic properties, solubility, and binding affinities to target proteins.

Table 3: DFT Applications in a Study of Carbonyl Reactivity

Reaction StudiedComputational MethodKey Prediction/Finding
Hetero-Diels−Alder reaction of a butadiene derivative and acetoneDFT at B3LYP/6-31G* levelHydrogen-bond formation with chloroform solvent molecules decreases the activation barrier from 19.3 to 8.5 kcal/mol. acs.org
Reaction of aldehydes with 1,3-dicarbonyl compoundsDFT (B3LYP)Elucidated the mechanism leading to spiro dihydrofuran and cyclopropane derivatives, in agreement with experimental results. researchgate.net

Exploration of Unconventional Reaction Environments and Catalysis

Performing reactions in unconventional environments can lead to enhanced reactivity, selectivity, and more sustainable processes. For this compound, moving beyond standard organic solvents could unlock new synthetic possibilities.

Two promising areas for exploration are:

Non-Aqueous Biocatalysis: While enzymes traditionally operate in water, their use in organic solvents, ionic liquids, or solvent-free systems can be highly advantageous. rsc.orgftb.com.hr This approach can increase the solubility of non-polar substrates, shift reaction equilibria to favor synthesis over hydrolysis, and suppress water-dependent side reactions. ftb.com.hrmdpi.com Given the potential for biocatalytic synthesis of the enantiopure compound, exploring these non-aqueous media could be crucial for industrial-scale production. rsc.orgnih.gov

Micellar Catalysis: Reactions can be conducted in water within nano-sized micelles formed by surfactants. nih.govacsgcipr.org These micelles act as nanoreactors, solubilizing hydrophobic reactants and catalysts in their core, which can lead to significant rate enhancements. nih.govchim.itnih.gov This "in water" approach aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. nih.govacsgcipr.org

Future studies could investigate enzymatic reactions of this compound derivatives in deep eutectic solvents or the use of micellar systems to catalyze condensation reactions at the dione functionality with hydrophobic partners.

Integration with AI and Machine Learning for Data Interpretation and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid data analysis, prediction of reaction outcomes, and optimization of reaction conditions. beilstein-journals.orgrjptonline.orgnih.gov For a molecule like this compound, where extensive experimental data is not yet available, AI and ML can accelerate the research cycle significantly.

Future directions include:

Spectroscopic Data Analysis: AI tools, such as autoencoders and convolutional neural networks (CNNs), can be used to analyze complex spectroscopic data (e.g., from ultrafast spectroscopy or NMR) to identify patterns and extract features that may not be apparent to human researchers. spectroscopyonline.comazolifesciences.comspectroscopyonline.com

Reaction Prediction and Optimization: ML models, trained on large reaction databases, can predict the most likely products of a given set of reactants and reagents. rsc.orgresearchgate.netacs.orgmit.edu These models can also suggest optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield of a desired product. beilstein-journals.org

Property Prediction: Graph neural networks and other ML architectures can be trained to predict a wide range of molecular properties, from quantum chemical energies (Δ-learning models) to biological activity, based solely on the molecular structure. beilstein-journals.orgrsc.org This can be used to screen virtual libraries of this compound derivatives for promising candidates before committing to their synthesis.

The application of these computational tools will be essential for efficiently navigating the vast chemical space of possible derivatives and reactions, ultimately accelerating the discovery of new applications for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.